N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide

Description

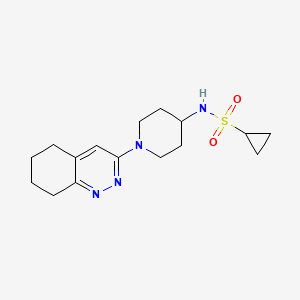

N-(1-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a tetrahydrocinnolin core fused to a piperidine scaffold, with a cyclopropanesulfonamide substituent at the piperidine’s 4-position.

Properties

IUPAC Name |

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S/c21-23(22,14-5-6-14)19-13-7-9-20(10-8-13)16-11-12-3-1-2-4-15(12)17-18-16/h11,13-14,19H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWKIRWMGIRJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NS(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cinnoline moiety. The final step involves the cyclopropanation and sulfonamide formation under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine and cinnoline moieties may interact with enzymes or receptors, modulating their activity. The sulfonamide group could also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural distinctions and similarities between the target compound and analogs from the evidence are summarized below:

Table 1: Molecular and Structural Properties

Key Observations :

- Core Heterocycles: The tetrahydrocinnolin core in the target compound differs from the imidazo-pyrrolo-pyridine () and naphthyridine () systems, which may alter π-π stacking and target-binding kinetics.

- Sulfonamide vs.

- Molecular Weight : The target compound (~351.4 g/mol) is significantly smaller than Goxalapladib (718.8 g/mol), suggesting better bioavailability but reduced polypharmacology.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:

- Metabolic Stability : The cyclopropanesulfonamide group may enhance stability compared to Goxalapladib’s acetamide, which is prone to hydrolysis .

- Target Selectivity: The tetrahydrocinnolin core’s planar structure could favor kinase inhibition, whereas ’s imidazo-pyrrolo-pyridine may intercalate with DNA or RNA .

- Solubility : The piperidine moiety in the target compound likely improves aqueous solubility relative to ’s cyclopentyl derivatives .

Biological Activity

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

- Piperidine Ring : Contributes to the compound's basicity and ability to interact with biological targets.

- Cyclopropanesulfonamide Group : Imparts unique chemical reactivity and potential for biological activity.

- Tetrahydrocinnoline Moiety : This structural feature is associated with various pharmacological effects.

The molecular formula of this compound is , which suggests a relatively complex compound suitable for further biological evaluation.

Pharmacological Potential

The pharmacological properties of this compound can be inferred from related derivatives. For instance, compounds containing tetrahydrocinnoline have been studied for their:

- Antitumor Activity : Some derivatives have shown promise in cancer treatment.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties.

Case Studies

- Antitumor Activity : A study investigating similar tetrahydrocinnoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound may also possess similar properties.

- Anti-inflammatory Properties : Research on sulfonamide derivatives has highlighted their effectiveness in reducing inflammation in animal models. This supports the hypothesis that our compound might exhibit comparable anti-inflammatory activity.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Tetrahydrocinnoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution reactions.

- Cyclopropanesulfonamide Formation : Final steps involve the introduction of the sulfonamide group under controlled conditions to ensure high yield and purity.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Cinnoline precursors |

| 2 | Nucleophilic Substitution | Piperidine derivatives |

| 3 | Sulfonamidation | Sulfonyl chlorides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.